alpha-Hydroxy metoprolol-D5
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Overview
Description
Alpha-Hydroxy Metoprolol-D5 is a labeled metabolite of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and angina . This compound is particularly useful in research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Hydroxy Metoprolol-D5 involves the incorporation of deuterium atoms into the metoprolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxy Metoprolol-D5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced back to its original form using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of a ketone derivative .
Scientific Research Applications
Alpha-Hydroxy Metoprolol-D5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of metoprolol.
Biology: Helps in understanding the metabolic pathways and interactions of metoprolol in biological systems.
Medicine: Assists in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of metoprolol.
Industry: Employed in the development of new beta-blockers and other cardiovascular drugs
Mechanism of Action
Alpha-Hydroxy Metoprolol-D5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, which minimizes side effects related to bronchoconstriction . The primary metabolic pathway involves the enzyme CYP2D6, which converts metoprolol to its metabolites, including this compound .
Comparison with Similar Compounds
Metoprolol: The parent compound, used widely in clinical settings.
O-Demethylmetoprolol: Another metabolite of metoprolol with similar pharmacological properties.
Atenolol: A beta-1 selective blocker with a similar mechanism of action but different pharmacokinetic profile.
Uniqueness: Alpha-Hydroxy Metoprolol-D5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable for research applications where accurate measurement of drug metabolism is crucial .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
288.39 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i8D2,9D2,13D |
InChI Key |
OFRYBPCSEMMZHR-GFFAQJKJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(COC)O)O)NC(C)C |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Origin of Product |
United States |
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